8-benzyl-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines benzyl, methyl, phenylethenyl, and imidazo[1,2-g]purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, methyl iodide, and phenylacetylene, under conditions such as reflux in organic solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres like nitrogen or argon .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 8-(BENZYL(ME)AMINO)-7-(4-F-BENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-((BENZYL(METHYL)AMINO)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-BENZYL-1,3-DIMETHYL-8-PIPERAZIN-1-YL-3,7-DIHYDRO-PURINE-2,6-DIONE
Uniqueness
What sets 8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and development .
Properties
Molecular Formula |
C24H21N5O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-benzyl-2,4-dimethyl-7-[(Z)-2-phenylethenyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O2/c1-26-21-20(22(30)27(2)24(26)31)29-16-19(14-13-17-9-5-3-6-10-17)28(23(29)25-21)15-18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3/b14-13- |
InChI Key |
PXGQXYAGYAQTMY-YPKPFQOOSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)/C=C\C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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